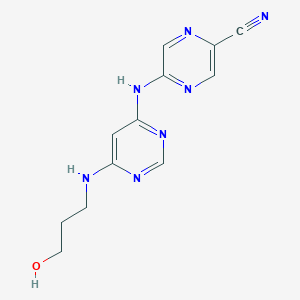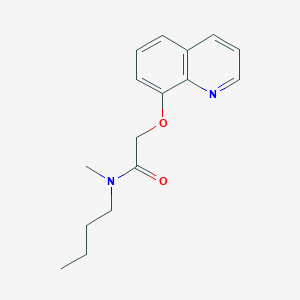![molecular formula C16H22N2O2 B11851161 Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the condensation of benzylamine with a spirocyclic ketone under acidic conditions, followed by esterification to form the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1,6-diazaspiro[4.5]decane-6-carboxylic acid, while reduction could produce benzyl 1,6-diazaspiro[4.5]decane-6-methanol .
Aplicaciones Científicas De Investigación
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-2,6-diazaspiro[4.5]decane: Similar in structure but lacks the carboxylate group.
2-Cbz-2,6-diazaspiro[4.5]decane: Contains a carbobenzyloxy (Cbz) group instead of a benzyl group.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the spirocyclic ring.
Uniqueness
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-5-4-9-16(18)10-6-11-17-16/h1-3,7-8,17H,4-6,9-13H2 |
Clave InChI |
XPSJKOUBVOTBOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C2(C1)CCCN2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)


![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)

![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
